molecular formula C18H20ClN3O2 B5783283 1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine

1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine

Cat. No.: B5783283
M. Wt: 345.8 g/mol
InChI Key: STMMJRFZWSLONJ-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine is an organic compound with the molecular formula C18H19ClN2O2 It is a derivative of piperazine, a heterocyclic amine, and features a benzyl group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine can be synthesized through a multi-step process involving the following key steps:

    Nitration: The nitration of 4-chlorotoluene to produce 4-chloro-3-nitrotoluene.

    Benzylation: The benzylation of piperazine with benzyl chloride to form 1-benzylpiperazine.

    Coupling Reaction: The coupling of 1-benzylpiperazine with 4-chloro-3-nitrotoluene under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and benzylation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines or thiols, basic conditions.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

    Reduction: 1-Benzyl-4-[(4-amino-3-nitrophenyl)methyl]piperazine.

    Substitution: 1-Benzyl-4-[(4-substituted-3-nitrophenyl)methyl]piperazine.

    Oxidation: 1-Benzyl-4-[(4-chloro-3-nitrobenzoic acid)methyl]piperazine.

Scientific Research Applications

1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine can be compared with other similar compounds:

    1-Benzyl-4-[(4-methyl-3-nitrophenyl)methyl]piperazine: Similar structure but with a methyl group instead of a chloro group.

    1-Benzyl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine: Similar structure but with a methoxy group instead of a chloro group.

    1-Benzyl-4-[(4-fluoro-3-nitrophenyl)methyl]piperazine: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness: The presence of the chloro group in this compound imparts unique chemical reactivity and potential biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

1-benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-17-7-6-16(12-18(17)22(23)24)14-21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMMJRFZWSLONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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